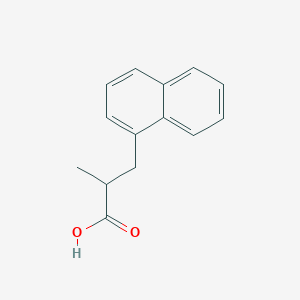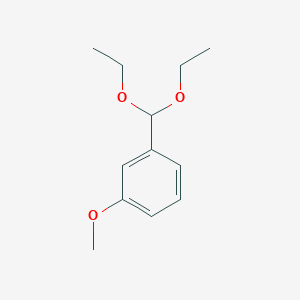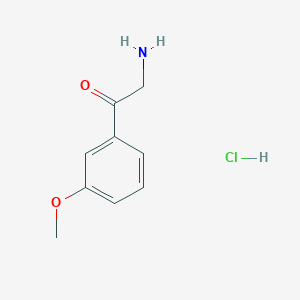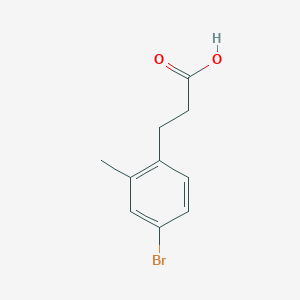
A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. For example, this compound appears to contain an aminomethyl and a hydroxy group attached to a benzene ring .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It could involve various chemical reactions, catalysts, and procedures .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure and conformation of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It could involve looking at how the compound reacts with different reagents, under different conditions .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, polarity, reactivity, etc .Applications De Recherche Scientifique
Synthesis and Biological Activity
Research has explored the synthesis of novel compounds from A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol derivatives, with an emphasis on their biological activity. For instance, compounds synthesized from eugenol, including aminomethyl derivatives, have been studied for their toxicity using the brine shrimp lethality test, indicating potential for further bioactivity studies (Rudyanto et al., 2014).
Applications in Pseudopeptide Synthesis
The novel unnatural amino acid 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), synthesized from 4-aminobenzoic acid, showcases the versatility of aminomethylbenzene derivatives as building blocks in the synthesis of peptidomimetics and combinatorial chemistry scaffolds. This demonstrates the potential of such derivatives in creating complex molecules for therapeutic applications (Pascal et al., 2000).
Optical Resolution and Synthetic Applications
The optical resolution of 2-Amino-1,2-diphenylethanol, prepared from benzoin oxime, showcases the utility of such compounds in resolving optically active forms. These forms have been used as resolving agents and in the enantioselective reduction of prochiral ketones, highlighting the role of aminomethylbenzene derivatives in asymmetric synthesis and their potential in producing optically active pharmaceutical ingredients (Saigo et al., 1982).
Antitumor Activity and DNA Cleavage
The study of 3-Amino-1,2,4-benzotriazine 1,4-dioxide's (an analog of aminomethylbenzene derivatives) antitumor activity provides insights into the role of these compounds in bioreductive activation and selective killing of oxygen-deficient cells. This research highlights the importance of such derivatives in developing new therapeutic agents based on their mechanism of action, including DNA cleavage (Daniels & Gates, 1996).
Material Science Applications
Modifications of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with aminomethyl derivatives exemplify the applicability of these compounds in material science. The modification leads to improved thermal stability and enhanced biological activities, suggesting their potential use in medical applications such as drug delivery systems (Aly & El-Mohdy, 2015).
Mécanisme D'action
Target of Action
For instance, some amines act as agonists for the A1 adenosine receptors (A1AR), which are widely distributed in the body and modulate numerous normal and pathological processes .
Mode of Action
Amines generally act as nucleophiles, reacting with electrophiles in biological systems . For example, amines can react with carbonyl groups in aldehydes and ketones to form imines .
Biochemical Pathways
For instance, they participate in the formation of Schiff bases, which are intermediates in many metabolic pathways .
Pharmacokinetics
The pharmacokinetics of amines can vary widely depending on their structure and the presence of functional groups .
Result of Action
For example, the formation of imines can lead to changes in the structure and function of proteins .
Action Environment
The activity of amines can be influenced by factors such as ph, temperature, and the presence of other molecules .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-amino-1-hydroxyethyl)-2-(hydroxymethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,9,11-13H,4-5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWJKPKXTLAZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-1-(1H-naphtho[2,3-d]imidazol-2-yl)dodecan-6-one](/img/structure/B3118564.png)
![(1S,2R,5S,7R,9S,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol](/img/structure/B3118565.png)
![(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B3118577.png)
![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B3118583.png)




![2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B3118598.png)


![2-methyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B3118625.png)
![N-(2,2-diethoxyethyl)-N'-[(2-methoxy-3-pyridinyl)carbonyl]urea](/img/structure/B3118627.png)
